molecular formula C16H17N3O2 B13508564 2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile

2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile

Cat. No.: B13508564
M. Wt: 283.32 g/mol
InChI Key: OONDWZFMMDHQQX-UHFFFAOYSA-N
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Description

2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile is a complex organic compound that features a piperidine ring linked to an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile typically involves the reaction of isatin derivatives with piperidine compounds. One common method involves the condensation of isatin with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole derivative with a piperidine ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-[1-[(2,3-dioxoindol-1-yl)methyl]piperidin-4-yl]acetonitrile

InChI

InChI=1S/C16H17N3O2/c17-8-5-12-6-9-18(10-7-12)11-19-14-4-2-1-3-13(14)15(20)16(19)21/h1-4,12H,5-7,9-11H2

InChI Key

OONDWZFMMDHQQX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC#N)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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